methyl 7-(cyclopropanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description
Scientific Research Applications
Antioxidant Properties
Coumarin derivatives, including methyl 7-(cyclopropanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, display antioxidant activity . Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative damage to cells and DNA. By scavenging these radicals, this compound may contribute to cellular protection and overall health.
Biological Activities
Coumarin derivatives have been investigated for their diverse biological effects. These include:
- Antiviral Activity : Some coumarins exhibit antiviral properties, making them potential candidates for drug development against viral infections .
- Anticancer Potential : Research suggests that certain coumarins possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .
- Antimicrobial Effects : Coumarins have demonstrated antibacterial and antifungal activity, which could be relevant in combating infectious diseases .
- Herbicidal Activity : Some coumarin derivatives exhibit herbicidal effects, making them useful in agriculture and weed control .
Polymer Blends and Packaging Materials
In recent years, there has been a shift toward environmentally friendly and biodegradable materials. Researchers have explored polymer blends as an alternative to petroleum-based plastics. The compound has been incorporated into polyvinyl alcohol (PVA)/oxidized maize starch (OMS) blend films. These films exhibit several desirable properties:
- Migration Limit : The migration rates of these films remain below the overall migration limit (OML) .
- Optical Properties : The optical characteristics of the blend films are also noteworthy. These PVA/OMS/7H4MC blend films hold promise as sustainable packaging materials .
Natural Product Chemistry
Understanding the biosynthesis and isolation of this compound from natural sources can provide insights into its ecological role and potential applications in traditional medicine.
properties
IUPAC Name |
methyl 7-(cyclopropanecarbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-15(19)17-7-6-10-4-5-13(8-12(10)9-17)16-14(18)11-2-3-11/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYAYBWYGBIOGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(cyclopropanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
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